molecular formula C17H12N4O2S2 B277450 2-(4-oxoquinazolin-3(4H)-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide

2-(4-oxoquinazolin-3(4H)-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide

Cat. No. B277450
M. Wt: 368.4 g/mol
InChI Key: HLJWPBYJLKSDEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-oxoquinazolin-3(4H)-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This molecule is a kinase inhibitor that has been studied for its ability to inhibit specific enzymes involved in various cellular signaling pathways.

Mechanism Of Action

The mechanism of action of 2-(4-oxoquinazolin-3(4H)-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide involves the inhibition of specific kinases. This compound binds to the ATP-binding site of these enzymes, preventing their activation and subsequent signaling cascades. By inhibiting these enzymes, 2-(4-oxoquinazolin-3(4H)-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide has the potential to disrupt cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-oxoquinazolin-3(4H)-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide have been studied extensively. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. These effects are likely due to the inhibition of specific kinases involved in cellular signaling pathways.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(4-oxoquinazolin-3(4H)-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide in lab experiments is its specificity for certain kinases. This allows researchers to target specific signaling pathways and study their effects on cellular processes. Additionally, this compound has been shown to have low toxicity, making it a safer alternative to other kinase inhibitors.
One limitation of using 2-(4-oxoquinazolin-3(4H)-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide in lab experiments is its limited solubility in water. This can make it difficult to administer to cells in vitro and in vivo. Additionally, this compound has not been extensively studied in clinical trials, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for research on 2-(4-oxoquinazolin-3(4H)-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide. One potential area of study is its use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, researchers could investigate the potential of this compound in the treatment of other diseases, such as autoimmune disorders and inflammatory conditions. Finally, further studies could be conducted to better understand the safety and efficacy of this compound in humans, with the ultimate goal of developing it into a viable therapeutic option.

Synthesis Methods

The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide involves several steps. The starting material is 2-aminobenzonitrile, which is reacted with 2-bromo-4-methoxyacetophenone to form 2-(4-methoxyphenyl)-4-oxoquinazoline-3(4H)-carbonitrile. This intermediate is then reacted with 2-bromo-4-(2-thienyl)thiazole to form the final product.

Scientific Research Applications

The scientific research application of 2-(4-oxoquinazolin-3(4H)-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide is primarily focused on its potential therapeutic applications. This compound has been studied for its ability to inhibit specific kinases, including EGFR, VEGFR, and PDGFR. These enzymes are involved in various cellular signaling pathways, and their dysregulation has been linked to several diseases, including cancer.

properties

Product Name

2-(4-oxoquinazolin-3(4H)-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide

Molecular Formula

C17H12N4O2S2

Molecular Weight

368.4 g/mol

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C17H12N4O2S2/c22-15(20-17-19-13(9-25-17)14-6-3-7-24-14)8-21-10-18-12-5-2-1-4-11(12)16(21)23/h1-7,9-10H,8H2,(H,19,20,22)

InChI Key

HLJWPBYJLKSDEC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=NC(=CS3)C4=CC=CS4

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=NC(=CS3)C4=CC=CS4

Origin of Product

United States

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